Butinazocine
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Overview
Description
Butinazocine is an opioid analgesic belonging to the benzomorphan family. Despite its potential, it was never marketed. The compound is known for its analgesic properties, which are similar to other opioids, but it has unique structural features that distinguish it from other compounds in its class .
Preparation Methods
The synthesis of Butinazocine involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the benzomorphan core structure, followed by the introduction of the butynyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Butinazocine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the double bonds within the structure.
Substitution: The butynyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
Chemistry: As a model compound for studying opioid receptor interactions.
Biology: Investigating its effects on cellular processes and receptor binding.
Medicine: Potential use as an analgesic, though it was never marketed.
Industry: Could be used in the synthesis of other complex organic molecules.
Mechanism of Action
Butinazocine exerts its effects by binding to opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain. The molecular targets include the mu, delta, and kappa opioid receptors, with the primary pathway involving the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels .
Comparison with Similar Compounds
Butinazocine is unique among benzomorphans due to its butynyl group, which imparts different pharmacokinetic properties compared to other compounds in the same family. Similar compounds include:
Pentazocine: Another benzomorphan with analgesic properties.
Cyclazocine: Known for its mixed agonist-antagonist effects.
Properties
Molecular Formula |
C18H23NO2 |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol |
InChI |
InChI=1S/C18H23NO2/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3 |
InChI Key |
YEFFVIUQXXNVGG-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C |
Canonical SMILES |
CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C |
Origin of Product |
United States |
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